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Compound of Interest

Compound Name:

DIISOPROPYL 1,1-

CYCLOPROPANE-

DICARBOXYLATE

Cat. No.: B064202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to diisopropyl 1,1-

cyclopropanedicarboxylate, a valuable intermediate in pharmaceutical and chemical research.

The analysis focuses on the cost-effectiveness of each method, supported by experimental

data and detailed protocols to aid in laboratory-scale and process development decisions.

At a Glance: Comparison of Synthesis Routes
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Parameter
Method 1: Dichloride
Route

Method 2: Dibromide
Route (Phase-Transfer
Catalysis)

Starting Materials
Diisopropyl malonate, 1,2-

dichloroethane

Diethyl malonate, 1,2-

dibromoethane

Reagents & Catalysts
Potassium carbonate, PEG-

400

Sodium hydroxide,

Triethylbenzylammonium

chloride

Overall Yield (Estimated) 50-55% 63-69%

Estimated Reagent Cost per

Gram of Product
~$0.25 - $0.28 ~$0.48 - $0.53

Key Advantages Lower cost of starting materials Higher overall yield

Key Disadvantages Moderate yield
Higher cost of 1,2-

dibromoethane

Cost-Effectiveness Analysis
The following tables provide a detailed breakdown of the reagent costs for each synthetic

method to produce a target of 10 grams of diisopropyl 1,1-cyclopropanedicarboxylate. Prices

are based on currently available catalog prices for laboratory-grade reagents and may vary

based on supplier and scale.
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Reagent
Molar Mass
( g/mol )

Moles
Required

Mass
Required
(g)

Cost per
Unit

Total Cost

Diisopropyl

malonate
188.22 0.095 17.88

$44.00 / 100

mL (99.1 g)
$7.96

1,2-

Dichloroethan

e

98.96 0.238 23.55
$73.70 / 250

mL (290 g)
$5.98

Potassium

carbonate
138.21 0.114 15.76

$24.20 / 500

g
$0.76

PEG-400 ~400 Catalyst ~1 g
$69.99 / 64

oz (1814 g)
$0.04

Total

Estimated

Reagent Cost

~$14.74

Estimated

Cost per

Gram of

Product

~$0.27 -

$0.29

Method 2: Dibromide Route (Phase-Transfer Catalysis)
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Reagent
Molar Mass
( g/mol )

Moles
Required

Mass
Required
(g)

Cost per
Unit

Total Cost

Diethyl

malonate
160.17 0.083 13.29

$63.40 / 500

mL (527.5 g)
$1.60

1,2-

Dibromoetha

ne

187.86 0.125 23.48
$77.50 / 250

g
$7.28

Sodium

hydroxide
40.00 0.166 6.64 $9.81 / 100 g $0.65

Triethylbenzyl

ammonium

chloride

227.77 0.004 0.91 $19.00 / 25 g $0.69

Isopropanol

(for

esterification)

60.10 Excess ~20 mL ~$15 / 1 L Negligible

Sulfuric acid

(catalyst for

esterification)

98.08 Catalytic ~0.1 mL ~$30 / 1 L Negligible

Total

Estimated

Reagent Cost

~$10.22

Estimated

Cost per

Gram of

Product

~$0.48 -

$0.53

Note: The cost per gram of product is calculated based on the estimated yield range.

Experimental Protocols
Method 1: Dichloride Route
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This procedure is adapted from the synthesis of diethyl 1,1-cyclopropanedicarboxylate and is

expected to yield the diisopropyl ester.[1]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine diisopropyl malonate, 1,2-dichloroethane, finely ground potassium

carbonate, and a catalytic amount of PEG-400.

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be

monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24

hours.

Workup: After cooling to room temperature, filter the reaction mixture to remove potassium

salts. Wash the salts with a small amount of diethyl ether.

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and

excess 1,2-dichloroethane. The crude product can be purified by vacuum distillation to yield

diisopropyl 1,1-cyclopropanedicarboxylate.

Method 2: Dibromide Route (Phase-Transfer Catalysis)

This two-step procedure involves the synthesis of cyclopropane-1,1-dicarboxylic acid followed

by esterification.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[2]

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50%

aqueous solution of sodium hydroxide and triethylbenzylammonium chloride.

Reaction: To the vigorously stirred suspension, add a mixture of diethyl malonate and 1,2-

dibromoethane all at once. An exothermic reaction will occur, and the mixture should be

stirred for approximately 2 hours.

Workup: Transfer the contents to a larger flask and cool in an ice bath. Carefully acidify the

mixture with concentrated hydrochloric acid while maintaining the temperature between 15

and 25°C.
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Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic

layers, wash with brine, and dry over anhydrous magnesium sulfate.

Isolation: Remove the solvent by rotary evaporation to obtain the crude cyclopropane-1,1-

dicarboxylic acid, which can be purified by crystallization.

Step 2: Fischer Esterification

Reaction Setup: In a round-bottom flask, dissolve the cyclopropane-1,1-dicarboxylic acid in

an excess of isopropanol.

Reaction: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux

for 4-6 hours.

Workup: After cooling, neutralize the reaction mixture with a saturated solution of sodium

bicarbonate.

Extraction: Extract the product with diethyl ether. Wash the combined organic layers with

water and brine, then dry over anhydrous magnesium sulfate.

Purification: Remove the solvent under reduced pressure and purify the resulting diisopropyl

1,1-cyclopropanedicarboxylate by vacuum distillation.

Visualizing the Cost-Effectiveness Analysis
The following diagram illustrates the logical workflow for determining the most cost-effective

synthesis route.
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Method 1: Dichloride Route

Method 2: Dibromide Route

Diisopropyl Malonate +
1,2-Dichloroethane K2CO3, PEG-400

Calculate Reagent Cost

Diisopropyl 1,1-Cyclopropanedicarboxylate Yield (50-55%)

Compare Cost per Gram

Diethyl Malonate +
1,2-Dibromoethane NaOH, TEBAC

Cyclopropane-1,1-dicarboxylic Acid
Calculate Reagent Cost

Yield (66-73%)

Esterification
(Isopropanol, H2SO4) Diisopropyl 1,1-Cyclopropanedicarboxylate Yield (~95%)

Select Most Cost-Effective Route

Click to download full resolution via product page

Caption: Workflow for Cost-Effectiveness Analysis of Synthesis Routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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